1-Naphthyltrimethoxysilane
Description
Contextual Significance in Organosilicon Chemistry Research
Within the broader field of organosilicon chemistry, 1-Naphthyltrimethoxysilane holds a significant position as a precursor for the synthesis of hybrid organic-inorganic materials. cymitquimica.comlookchem.com These materials are at the forefront of research due to their potential to combine the advantageous properties of both organic polymers (e.g., processability, flexibility) and inorganic glasses (e.g., thermal stability, hardness). The ability of this compound to act as a coupling agent is another area of intense study, as it can enhance the adhesion between organic and inorganic phases in composite materials. lookchem.comcnrs.fr
The hydrolysis and condensation of alkoxysilanes like this compound are fundamental processes in sol-gel chemistry, a widely used method for producing ceramics and glasses at low temperatures. researchgate.net The steric and electronic effects of the bulky naphthyl group in this compound, as compared to smaller aromatic or aliphatic groups, have a profound impact on the kinetics of these reactions and the final structure of the resulting polysilsesquioxane network. uni-saarland.deacs.org This allows researchers to fine-tune the material's properties by carefully selecting the organosilane precursor.
Review of Current Research Trajectories Involving this compound
Current research involving this compound is primarily focused on its application in the development of advanced materials with tailored functionalities. Key research trajectories include:
Synthesis of Softenable Polysilsesquioxanes: A significant area of investigation is the use of this compound in the acid-catalyzed polycondensation to form polysilsesquioxane "melting gels." uni-saarland.deacs.org These materials are glassy solids that can be reversibly softened by heating, allowing for processing and shaping, before being irreversibly cured at higher temperatures. uni-saarland.de Research has shown that the 1-naphthyl group, due to its steric hindrance, leads to a lower degree of condensation compared to its 2-naphthyl isomer, resulting in materials that resist thermal curing. uni-saarland.de
High Refractive Index Materials: The incorporation of the naphthyl group from this compound into polysilsesquioxane networks has been shown to significantly increase the refractive index of the resulting material. uni-saarland.de This makes these materials promising for optical applications such as in lenses, coatings, and optoelectronic devices. uni-saarland.de
Fluorescent Materials: The naphthyl moiety is inherently fluorescent. Researchers are exploring how the incorporation of this compound into polymer matrices can impart fluorescent properties to the final material, opening up possibilities for applications in sensors, bio-imaging, and light-emitting devices. uni-saarland.de
Surface Modification: this compound is utilized for the surface modification of various substrates, including silica (B1680970) nanoparticles. nih.govnih.govajol.info By grafting this organosilane onto a surface, its properties can be altered to improve compatibility with polymer matrices in composites, or to introduce specific functionalities. nih.govnih.gov This is crucial for creating stable and well-dispersed nanoparticles for a range of applications. lookchem.com
Detailed Research Findings
Recent studies have provided valuable quantitative data on the properties of materials derived from this compound. A notable study compared the properties of polysilsesquioxanes synthesized from this compound (1-NpMG), 2-naphthyltrimethoxysilane (2-NpMG), and 9-phenanthrenyltrimethoxysilane (9-PhenMG).
Table 1: Hydrolysis and Condensation Properties of Polysilsesquioxanes
| Property | 1-NpMG (non-consolidated) | 2-NpMG (non-consolidated) | 9-PhenMG (non-consolidated) |
| Degree of Condensation (%) | 68 | 80 | 75 |
| Remaining OH groups (%) | 12 | 8 | 10 |
| Remaining OMe groups (%) | 20 | 12 | 15 |
This table presents data on the degree of condensation and the percentage of remaining hydroxyl (OH) and methoxy (B1213986) (OMe) groups in polysilsesquioxanes synthesized from different aromatic trimethoxysilanes before thermal consolidation. The data is sourced from a detailed study on the impact of isomerism in polycyclic aromatic-substituted trialkoxysilanes. uni-saarland.de
Table 2: Thermal and Optical Properties of Polysilsesquioxanes
| Property | 1-NpMG | 2-NpMG |
| Thermal Stability (Td5%, °C) | 460 | Not specified |
| Refractive Index (nD) | 1.61 | 1.61 |
| Softening Behavior | Reversible softening | Irreversible curing at 200°C |
This table summarizes the thermal stability (5% weight loss temperature) and refractive index of polysilsesquioxanes derived from this compound and its isomer. It also highlights the difference in their softening and curing behavior upon heating. uni-saarland.de
These findings underscore the significant influence of the isomeric structure of the aromatic group on the final properties of the polysilsesquioxane. The steric hindrance of the 1-naphthyl group leads to a less condensed network with more remaining reactive groups, which in turn affects its thermal behavior. uni-saarland.de Despite the differences in condensation, both naphthyl-containing materials exhibit a high refractive index. uni-saarland.de
Structure
2D Structure
Properties
IUPAC Name |
trimethoxy(naphthalen-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-14-17(15-2,16-3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOVVFMGSCDMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC2=CC=CC=C21)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474662 | |
| Record name | 1-NAPHTHYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18052-76-1 | |
| Record name | 1-NAPHTHYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trimethoxysilyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of 1 Naphthyltrimethoxysilane
Classical and Advanced Synthetic Routes to 1-Naphthyltrimethoxysilane
The formation of the silicon-carbon bond between the naphthyl group and the silicon atom is the crucial step in synthesizing this compound. This can be achieved through both direct and multi-step approaches.
Direct synthesis aims to form the target molecule in a single reactive step from selected precursors. The most prominent and classical method adaptable for this purpose is the Grignard reaction. leah4sci.commt.com This approach involves the preparation of a 1-naphthyl Grignard reagent, which then acts as a nucleophile, attacking a suitable silicon electrophile. adichemistry.com
Another advanced direct approach is the palladium-catalyzed cross-coupling reaction. This method can directly couple an aryl halide with a hydrosilane, such as triethoxysilane, in the presence of a palladium catalyst and a base. datapdf.com While less common than the Grignard route for this specific compound, it represents a modern alternative for forming Aryl-Si bonds.
In practice, the Grignard synthesis of this compound is a multi-step process, often conducted as a "one-pot" synthesis where the intermediates are not isolated. scholaris.ca
Step 1: Formation of the Grignard Reagent The first step is the formation of the 1-naphthylmagnesium halide intermediate. This is achieved by reacting a 1-halonaphthalene, typically 1-bromonaphthalene, with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. adichemistry.comwikipedia.org
Reaction: C₁₀H₇Br + Mg → C₁₀H₇MgBr
Intermediate: 1-Naphthylmagnesium bromide. This organometallic compound is highly reactive and sensitive to moisture and protic solvents. youtube.com
Step 2: Silylation The freshly prepared Grignard reagent is then reacted with a silicon-containing electrophile, such as tetramethoxysilane (B109134) (TMOS). nih.govorganic-chemistry.org The nucleophilic carbon of the naphthyl group attacks the electrophilic silicon atom, displacing one of the methoxy (B1213986) groups.
Reaction: C₁₀H₇MgBr + Si(OCH₃)₄ → C₁₀H₇Si(OCH₃)₃ + MgBr(OCH₃)
Precursor Selection and Derivatization Strategies for this compound
The selection of appropriate precursors is critical for a successful synthesis, influencing reaction efficiency, yield, and purity of the final product.
Naphthyl Precursors: 1-Bromonaphthalene is a common and effective precursor for forming the Grignard reagent due to the favorable reactivity of the carbon-bromine bond. scholaris.cawikipedia.org 1-Chloronaphthalene can also be used but is generally less reactive, while 1-iodonaphthalene (B165133) is more reactive but also more expensive and may lead to more side reactions.
Silicon Precursors: Tetramethoxysilane (TMOS) is a preferred silicon electrophile because it is a liquid that is relatively easy to handle. nih.govorganic-chemistry.org An alternative is tetrachlorosilane (B154696) (SiCl₄). While highly reactive, its use leads to the formation of magnesium chloride salts that can be difficult to separate from the product. Furthermore, if SiCl₄ is used, a subsequent methoxylation step with methanol (B129727) or sodium methoxide (B1231860) would be required to obtain the desired trimethoxysilane (B1233946), adding complexity to the process. gelest.com
The table below summarizes the key precursors for the Grignard-based synthesis.
| Precursor Role | Chemical Compound | Formula | Key Considerations |
| Naphthyl Source | 1-Bromonaphthalene | C₁₀H₇Br | Good balance of reactivity and stability. |
| Metal | Magnesium (turnings) | Mg | Surface activation may be required. quora.com |
| Silicon Source | Tetramethoxysilane | Si(OCH₃)₄ | Preferred liquid electrophile; controls reactivity. nih.gov |
| Alternative Si Source | Tetrachlorosilane | SiCl₄ | Highly reactive; requires subsequent methoxylation. gelest.com |
| Solvent | Tetrahydrofuran (THF) | C₄H₈O | Anhydrous conditions are essential; stabilizes Grignard. adichemistry.com |
Mechanistic Studies of this compound Synthesis Reactions
Understanding the reaction mechanism is key to controlling the synthesis and optimizing the yield.
The kinetics of the Grignard reaction pathway are complex and have been the subject of detailed investigation.
Grignard Formation: The formation of 1-naphthylmagnesium bromide is a heterogeneous reaction occurring on the surface of the magnesium metal. quora.com The rate is influenced by the surface area and activation of the magnesium, the solvent, and the nature of the halide. An induction period is often observed before the reaction initiates.
Silylation Reaction: The reaction of the Grignard reagent with the silicon precursor is influenced by the Schlenk equilibrium, where the organomagnesium halide (RMgX) exists in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). adichemistry.comnih.gov
2 RMgX ⇌ R₂Mg + MgX₂
Both RMgX and R₂Mg species are nucleophilic, but they exhibit different reactivities. Kinetic studies on similar systems have shown that the reaction rate is significantly faster in THF compared to diethyl ether. nih.gov The rate is also dependent on the steric and electronic properties of the substituents on the silicon atom. The reaction with alkoxysilanes can be accelerated by the alkoxymagnesium halide byproducts, which can complex with the Grignard reagent and enhance its nucleophilicity. researchgate.net
Temperature Control: Low temperatures are generally favored during the silylation step. Adding the Grignard reagent to the silicon electrophile at reduced temperatures (e.g., -30 °C to 0 °C) helps to prevent side reactions. nih.govorganic-chemistry.org A major side product is the diarylated silane (B1218182), di(1-naphthyl)dimethoxysilane, which forms if a second Grignard molecule reacts with the desired product. Low temperatures and using an excess of the silicon precursor can suppress this secondary reaction. nih.gov
Reagent Stoichiometry: To favor the formation of the mono-substituted product, an excess of the silicon precursor (e.g., 3 equivalents of tetramethoxysilane) is often used. nih.govorganic-chemistry.org This ensures that the Grignard reagent is more likely to encounter a molecule of the starting silane rather than the product silane.
The following table outlines strategies for optimizing the synthetic yield based on thermodynamic and kinetic principles.
| Parameter | Strategy | Rationale |
| Temperature | Maintain low temperature (e.g., -30 °C) during silylation | Minimizes formation of di- and tri-arylated byproducts. nih.gov |
| Reagent Ratio | Use an excess of Tetramethoxysilane (e.g., 3 eq.) | Increases probability of mono-silylation. organic-chemistry.org |
| Addition Order | Add Grignard reagent to the silane (Reverse addition) | Maintains an excess of silane throughout the reaction. gelest.com |
| Solvent | Use anhydrous Tetrahydrofuran (THF) | Enhances Grignard reagent reactivity and solubility. nih.gov |
| Mg Activation | Use freshly crushed or chemically activated Mg | Overcomes the induction period and ensures complete reaction. quora.com |
Purity Assessment and Scale-Up Methodologies for this compound Production
The successful transition from laboratory synthesis to industrial production of this compound hinges on robust methods for purity assessment and a thorough understanding of the challenges associated with scaling up the manufacturing process.
Purity Assessment
The purity of this compound is critical for its performance in subsequent applications. The primary analytical technique for determining the purity of volatile organosilanes is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). rsc.org
Analytical Techniques:
Gas Chromatography (GC): GC is used to separate the components of a mixture based on their volatility and interaction with the stationary phase of the chromatographic column. This allows for the separation of this compound from unreacted starting materials, solvents, and reaction byproducts.
Mass Spectrometry (MS): MS is used to identify the separated components based on their mass-to-charge ratio. This provides confirmation of the identity of the desired product and allows for the identification of impurities. rsc.org Challenges in GC-MS analysis can include matrix effects and gas-phase reactions of the silane compounds within the mass spectrometer. mdpi.combohrium.com
Potential Impurities:
The primary impurities in the synthesis of this compound via the Grignard route include:
Di(1-naphthyl)dimethoxysilane: Formed from the reaction of a second molecule of the Grignard reagent with the desired product.
Tri(1-naphthyl)methoxysilane: A further substitution product.
Naphthalene (B1677914): Formed from the quenching of unreacted Grignard reagent.
Unreacted 1-bromonaphthalene: A starting material that may carry through the process.
| Analytical Method | Purpose | Key Information Obtained |
| Gas Chromatography (GC) | Separation of components | Retention time of this compound and impurities. |
| Mass Spectrometry (MS) | Identification of components | Mass spectrum for confirmation of product and identification of impurities. rsc.org |
Scale-Up Methodologies
Scaling up the production of this compound from the laboratory to a pilot plant and ultimately to an industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. pharmapproach.comslideshare.netiptsalipur.org
Key Considerations for Scale-Up:
Reaction Exothermicity: The formation of the Grignard reagent is highly exothermic and requires efficient heat management in large-scale reactors to prevent runaway reactions. colab.ws
Material Handling and Transfer: The handling of large quantities of reactive materials like magnesium turnings and the Grignard reagent itself requires specialized equipment and procedures to maintain anhydrous conditions and ensure safety.
Mixing and Mass Transfer: Achieving efficient mixing in large reactors is crucial to ensure complete reaction and minimize the formation of byproducts. The heterogeneity of the Grignard formation reaction (solid magnesium in a liquid solvent) requires careful consideration of agitation. aiche.org
Product Isolation and Purification: Distillation is the likely method for purifying this compound on a large scale. The design of the distillation column must be optimized to efficiently separate the product from high-boiling impurities.
Good Manufacturing Practices (GMP): As production scales up, adherence to GMP becomes essential to ensure product quality, consistency, and safety. This includes proper documentation, quality control, and validation of the manufacturing process. iptsalipur.org
| Scale-Up Challenge | Mitigation Strategy |
| Grignard Reaction Exotherm | Controlled addition of reagents, efficient reactor cooling systems, and continuous monitoring of reaction temperature. colab.ws |
| Heterogeneity of Grignard Formation | Optimized reactor design with appropriate agitation to ensure good contact between magnesium and the alkyl halide. aiche.org |
| Maintaining Anhydrous Conditions | Use of closed systems, inert gas blanketing (e.g., nitrogen or argon), and drying of solvents and reagents. |
| Byproduct Formation | Strict control of stoichiometry and temperature, as established in laboratory and pilot plant studies. nih.govorganic-chemistry.org |
| Purification | Design and optimization of fractional distillation columns for efficient separation at reduced pressure. |
Reactivity and Reaction Mechanisms of 1 Naphthyltrimethoxysilane
Hydrolysis and Condensation Behavior of 1-Naphthyltrimethoxysilane
The conversion of this compound into a polysiloxane network is a two-step process involving hydrolysis of the methoxy (B1213986) groups followed by the condensation of the resulting silanol (B1196071) groups.
Influence of pH and Catalysis on Hydrolysis Rates
1-Naphthyl-Si(OCH₃)₃ + 3H₂O → 1-Naphthyl-Si(OH)₃ + 3CH₃OH
The rate of this hydrolysis reaction is highly dependent on the pH of the medium. Generally, the hydrolysis of alkoxysilanes is slow at neutral pH and is catalyzed by either acids or bases. srce.hr
Acid Catalysis: Under acidic conditions, a proton attacks the oxygen atom of an alkoxy group, making it a better leaving group and thus facilitating the nucleophilic attack by water on the silicon atom. srce.hr For aryltrialkoxysilanes like this compound, acid-catalyzed hydrolysis is a common procedure. acs.orgresearchgate.net For instance, the hydrolysis can be initiated by adding an aqueous solution of a mineral acid, such as hydrochloric acid (HCl), to the silane (B1218182). researchgate.net The steric hindrance imposed by the bulky 1-naphthyl group, due to its position on the silicon atom, can significantly slow down the rate of hydrolysis compared to less sterically hindered silanes like phenyltrimethoxysilane. acs.orgresearchgate.net This steric inhibition means that more time is required for the homogenization of the initial biphasic mixture of the silane and aqueous acid, indicating a slower reaction. acs.orgresearchgate.net
Base Catalysis: In basic media, the hydroxide (B78521) ion directly attacks the silicon atom, leading to a pentacoordinate intermediate, which then expels an alkoxide ion. open.ac.uk
| Compound | Catalyst System | Observation | Reference |
| This compound | Aqueous HCl (pH 2.5) | Slower homogenization compared to Phenyltrimethoxysilane, indicating slower hydrolysis. acs.orgresearchgate.net | acs.orgresearchgate.net |
| This compound | Aqueous HCl (pH 2.5) | Higher percentage of remaining methoxy groups after reaction compared to Phenyl- and 2-Naphthyltrimethoxysilane. acs.org | acs.org |
Condensation Pathways and Siloxane Network Formation
Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si), with the elimination of water or alcohol. This process is the basis for the formation of oligomers and, ultimately, a cross-linked polysilsesquioxane network. srce.hr The condensation can proceed through two main pathways:
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2 R-Si(OH)₃ → (HO)₂R-Si-O-Si-R(OH)₂ + H₂O
Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol (B129727). R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂R-Si-O-Si-R(OCH₃)₂ + CH₃OH
The structure of the final polysilsesquioxane is heavily influenced by the relative rates of hydrolysis and condensation. The bulky 1-naphthyl group plays a crucial role in directing the condensation pathways. Due to steric hindrance, this compound has a reduced tendency for immediate condensation after hydrolysis compared to its less hindered counterparts. researchgate.net This steric effect can favor intramolecular condensation, leading to the formation of cyclic or cage-like structures, over intermolecular condensation, which leads to the growth of linear or branched polymer chains. However, studies have shown that the polysilsesquioxane derived from this compound (1-NpMG) exhibits both intramolecular and intermolecular condensation reactions, resulting in an increase in the average molecular mass and a broader molar mass distribution compared to more sterically hindered systems. acs.orgresearchgate.net The resulting network is a complex arrangement of these different structural motifs.
Polymerization of this compound
The polymerization of this compound through hydrolytic polycondensation is a versatile method for producing hybrid organic-inorganic polymers with unique properties.
Acid-Catalyzed Polycondensation Reactions
Acid-catalyzed polycondensation is a widely used method for the synthesis of polysilsesquioxanes from organotrimethoxysilanes, including this compound. acs.orgresearchgate.net The process is typically initiated by mixing the silane with an acidic aqueous solution, which catalyzes both the hydrolysis of the methoxy groups and the subsequent condensation of the silanol intermediates. srce.hr A common catalyst is hydrochloric acid (HCl) at a controlled pH. acs.orgresearchgate.net
Formation of Polysilsesquioxanes from this compound
The polycondensation of this compound results in the formation of a polysilsesquioxane, a polymer with the general formula [RSiO₃/₂]n, where R is the 1-naphthyl group. wikipedia.org These polymers are often referred to as silsesquioxanes and can have various structures, including random, ladder, or cage-like architectures. The specific structure of the resulting 1-naphthylsilsesquioxane is influenced by the reaction conditions.
Research has shown that the acid-catalyzed polycondensation of this compound can produce materials known as "melting gels". acs.orgresearchgate.net These materials are glassy solids at room temperature but can exhibit reversible softening when heated, a property attributed to the presence of stable hydroxyl and alkoxy groups that interact through hydrogen bonding, as well as π-π interactions between the naphthyl groups. acs.org The resulting 1-naphthylsilsesquioxane (1-NpMG) has been found to consist of oligomers with a defined number of repeating units, and these oligomers can differ in the number of un-cross-linked hydroxyl and methoxy groups. acs.org
Influence of Reaction Conditions on Polymer Microstructure and Topology
The microstructure and topology of the polysilsesquioxanes derived from this compound are highly dependent on the reaction conditions, such as temperature, catalyst concentration, and water content. researchgate.netmdpi.com
Temperature: Thermal treatment has a significant impact on the polymer structure. For instance, heating the initially formed 1-naphthylsilsesquioxane "melting gel" to 200 °C induces further condensation reactions between residual hydroxyl and methoxy groups. acs.org This leads to an increase in the degree of cross-linking and an increase in the average molecular weight. acs.org However, unlike its 2-naphthyl isomer, 1-naphthylsilsesquioxane resists irreversible hardening at this temperature, which is attributed to its lower initial degree of condensation and the steric hindrance of the 1-naphthyl group that impedes the formation of a highly cross-linked network. acs.orgresearchgate.net
Catalyst and Water Concentration: The concentration of the acid catalyst and the amount of water are crucial parameters. While specific studies detailing the systematic variation of these parameters for this compound are limited, general principles of sol-gel chemistry suggest that higher catalyst and water concentrations would lead to faster hydrolysis and potentially a more extensively cross-linked network. srce.hr In one study, it was noted that for a more sterically hindered arylsilane, doubling the amount of water was necessary to achieve a successful polycondensation reaction. acs.org
The following table summarizes the properties of 1-naphthylsilsesquioxane (1-NpMG) before and after thermal treatment, illustrating the influence of temperature on its microstructure.
| Property | 1-NpMG (Non-consolidated) | 1-NpMG (Consolidated at 200°C) | Reference |
| Weight-average molecular weight (Mw) | ~1230 g/mol | ~1800 g/mol | acs.org |
| Polydispersity Index (PDI) | 1.25 | 1.62 | acs.org |
| Thermal Behavior | Reversible softening | Resists irreversible curing | acs.orgresearchgate.net |
This data highlights that thermal post-treatment leads to intermolecular condensation, increasing both the molecular weight and the breadth of its distribution. The resistance to permanent hardening, even after thermal treatment, underscores the significant influence of the 1-naphthyl group's steric hindrance on the final polymer topology. acs.org
Copolymerization Strategies with this compound
This compound serves as a valuable monomer in the synthesis of organic-inorganic hybrid polymers, particularly polysilsesquioxanes. uni-saarland.deacs.org Its incorporation into a polymer structure is primarily achieved through hydrolysis and subsequent polycondensation of the trimethoxysilyl group. cymitquimica.com This process allows for the formation of a stable siloxane backbone (-Si-O-Si-) while the naphthyl group remains as a pendant moiety, imparting specific properties such as a high refractive index and fluorescence to the resulting material. uni-saarland.deacs.org
A key strategy for creating these materials is acid-catalyzed polycondensation. acs.org In this method, this compound is reacted with water in the presence of an acid catalyst, such as hydrochloric acid (HCl). uni-saarland.de The reaction begins with the hydrolysis of the methoxy groups (-OCH₃) to form silanol groups (-Si-OH). These silanols are highly reactive and subsequently condense with each other or with remaining methoxy groups to form siloxane bonds, releasing water or methanol as byproducts. cymitquimica.comresearchgate.net
Research into the formation of polysilsesquioxane "melting gels" from this compound highlights the influence of reaction conditions on the final material structure and properties. uni-saarland.de The process can be controlled to produce thermoplastic materials that are processable at elevated temperatures. acs.org
Table 1: Research Findings on Acid-Catalyzed Polycondensation of this compound
| Parameter | Research Finding | Source |
| Monomer | This compound | uni-saarland.deacs.org |
| Catalyst | Aqueous Hydrochloric Acid (HCl) | uni-saarland.deacs.org |
| Reaction Type | Hydrolysis and Polycondensation | uni-saarland.deacs.org |
| Initial Step | Hydrolysis of methoxy groups to reactive silanol groups. | cymitquimica.comlookchem.com |
| Propagation | Condensation of silanol groups to form a polysilsesquioxane network. | uni-saarland.deacs.org |
| Resulting Polymer | Polysilsesquioxane with pendant naphthyl groups. | uni-saarland.deacs.org |
| Material Properties | The resulting materials can be designed as softenable, thermoplastic "melting gels" and exhibit fluorescence due to the naphthyl group. | uni-saarland.deacs.org |
Organometallic Reactivity and Coordination Chemistry of this compound
The organometallic reactivity of this compound is most prominently featured in its synthesis. A common synthetic route involves the use of a Grignard reagent. google.com Specifically, 1-naphthylmagnesium bromide, an organomagnesium compound, is reacted with a silicon-containing precursor like tetramethoxysilane (B109134). In this reaction, the nucleophilic naphthyl group from the Grignard reagent attacks the electrophilic silicon atom, displacing one of the methoxy groups to form the carbon-silicon bond that characterizes this compound. google.comlibretexts.org
The coordination chemistry of this compound is not defined by the formation of classical coordination complexes in the way that transition metals bind to ligands. libretexts.orgmsu.edu The silicon atom does not typically act as a central metal ion in such complexes. However, the term can encompass broader interactions. The oxygen atoms of the methoxy groups possess lone pairs of electrons and can act as Lewis bases, potentially coordinating to Lewis acidic centers. pageplace.de
More significantly, the "coordination" behavior of this compound is central to its function as a coupling agent. cymitquimica.comlookchem.com Following hydrolysis to its silanol form (1-naphthylsilanetriol), the compound can bond to inorganic substrates (like glass, metal oxides, or silica) through the formation of robust M-O-Si bonds (where M is a metal or silicon from the substrate surface). cymitquimica.comnih.gov This ability to bridge inorganic and organic materials is a cornerstone of its application in materials science. schrodinger.comunsw.edu.au Furthermore, the π-electron system of the naphthyl ring could, in principle, interact with electron-deficient metal centers, although this is a weaker and less commonly exploited mode of interaction compared to the reactivity of the silanol groups. rsc.org
Table 2: Synthesis of this compound via Grignard Reaction
| Reactant 1 | Reactant 2 | Solvent | Key Step | Product | Source |
| 1-Naphthylmagnesium bromide | Tetramethoxysilane | Tetrahydrofuran (B95107) (THF) | Nucleophilic attack of the naphthyl carbanion on the silicon atom. | This compound | google.com |
Nucleophilic and Electrophilic Reactions Involving the Naphthyl Moiety
The naphthyl group in this compound retains the characteristic aromatic reactivity of naphthalene (B1677914), which is susceptible to electrophilic substitution. msu.edu Naphthalene is generally more reactive than benzene (B151609) in these reactions. msu.edu The trimethoxysilyl group is a deactivating group, but the substitution pattern is dictated by the stability of the carbocation intermediate (the arenium ion). masterorganicchemistry.com
For naphthalene itself, electrophilic attack occurs preferentially at the C1 (or α) position over the C2 (or β) position because the intermediate formed by C1 attack is better stabilized by resonance, allowing one of the aromatic rings to remain intact. msu.edudalalinstitute.com In this compound, the silyl (B83357) group already occupies a C1 position. The most likely positions for further electrophilic attack on the ring are the other α-positions (C4, C5, and C8) and the C7 position, as these lead to the most stable intermediates. dalalinstitute.com
Table 3: Predicted Site Reactivity for Electrophilic Aromatic Substitution on this compound
| Position on Naphthyl Ring | Predicted Reactivity | Rationale | Source |
| C4, C5, C8 | High | Attack at these α-positions leads to a more resonance-stabilized carbocation intermediate. | msu.edudalalinstitute.com |
| C2, C3, C6, C7 | Lower | Attack at β-positions results in a less stable intermediate. | msu.edudalalinstitute.com |
Nucleophilic reactions directly on the aromatic ring of this compound are less common, as electron-rich aromatic systems are not susceptible to attack by nucleophiles unless a strong electron-withdrawing group is present or a very strong nucleophile is used. bits-pilani.ac.inbyjus.com However, nucleophilic aromatic substitution has been demonstrated on related naphthalene derivatives. For instance, a methoxy group on a naphthalene ring can be displaced by powerful nucleophiles like Grignard reagents, particularly when the ring is activated by an adjacent group like a phosphine (B1218219) oxide. elsevierpure.com This suggests that under forcing conditions, a nucleophile could potentially attack the carbon atom bearing the silyl group, although this is not a typical reaction pathway for this compound.
Advanced Materials Synthesis and Engineering Using 1 Naphthyltrimethoxysilane
Development of High Refractive Index Materials via 1-Naphthyltrimethoxysilane
This compound is a key organosilicon compound utilized in the development of advanced materials with a high refractive index (RI). cymitquimica.comgelest.com Materials with a high refractive index are crucial for applications in anti-reflective coatings, as well as in photonic devices like light-emitting diodes (LEDs) and image sensors. wikipedia.org The refractive index of a polymer is influenced by factors such as polarizability, the flexibility of its chains, its molecular geometry, and the orientation of the polymer backbone. wikipedia.org
The incorporation of a naphthyl group, a polycyclic aromatic substituent, into a polysilsesquioxane network contributes to a high refractive index. uni-saarland.deacs.org Research has demonstrated that polysilsesquioxanes synthesized through the acid-catalyzed polycondensation of this compound exhibit not only high thermal stability, withstanding temperatures up to 460°C, but also a high refractive index of 1.61. uni-saarland.deacs.org This makes them promising for optical applications. uni-saarland.deacs.org The general strategy to increase the refractive index in polymers involves introducing substituents with high molar fractions or incorporating high-n nanoparticles into the polymer matrix. wikipedia.org The presence of the bulky, polarizable naphthyl group in this compound serves this purpose effectively. uni-saarland.deacs.org
| Property | Value | Reference |
| Refractive Index of 1-Naphthylsilsesquioxane | 1.61 | uni-saarland.deacs.org |
| Thermal Stability of 1-Naphthylsilsesquioxane | Up to 460 °C | uni-saarland.deacs.org |
Surface Functionalization and Surface Modification using this compound
This compound is widely employed for the functionalization and modification of surfaces, leveraging its unique chemical structure which combines a silicon atom with three hydrolyzable methoxy (B1213986) groups and a naphthyl group. cymitquimica.comgelest.com This bifunctional nature allows it to act as a molecular bridge, enhancing the connection between organic materials and inorganic substrates. cymitquimica.comsisib.com
Covalent Grafting onto Substrate Surfaces
The methoxy groups of this compound can undergo hydrolysis to form reactive silanol (B1196071) groups. cymitquimica.comsisib.com These silanol groups can then condense with hydroxyl groups present on the surface of various substrates, such as glass or metal oxides, forming stable covalent bonds. sisib.com This process, known as covalent grafting, results in a durable modification of the surface. mdpi.com The grafting of organosilanes like this compound can be achieved through methods such as refluxing a solution of the silane (B1218182) with the substrate. gelest.com This chemical grafting is a robust method for altering the specific properties of a surface. mdpi.com
Tailoring Surface Properties for Specific Applications
The covalent attachment of the 1-naphthyl group to a surface via the trimethoxysilane (B1233946) moiety allows for the precise tailoring of surface properties. researchgate.net The bulky and aromatic nature of the naphthyl group can impart specific optical and electronic properties to the modified surface. cymitquimica.com For instance, the hydrophobicity of a surface can be significantly altered. The introduction of the nonpolar naphthyl group can increase the water contact angle of a surface, making it more hydrophobic. This is a direct consequence of altering the surface energy and chemical functionality.
Hybrid Organic-Inorganic Materials Fabrication
This compound serves as a valuable precursor in the synthesis of hybrid organic-inorganic materials. cymitquimica.com These materials combine the properties of both organic and inorganic components at a molecular or nanometer scale, leading to materials with enhanced properties such as improved thermal stability and mechanical strength. rsc.orgnih.gov
Sol-Gel Processes for Nanocomposite Development
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules, and it is particularly well-suited for creating organic-inorganic hybrid materials. nih.govwikipedia.org This process involves the hydrolysis and subsequent polycondensation of molecular precursors, such as this compound, to form a "sol" (a colloidal solution) which then evolves into a "gel" (an integrated network). wikipedia.org
In a typical sol-gel synthesis involving this compound, the methoxy groups hydrolyze in the presence of water and a catalyst (often an acid or a base). uni-saarland.deacs.org This is followed by condensation reactions where silanol groups react with other silanol or methoxy groups to form a stable siloxane (Si-O-Si) network. cymitquimica.com The organic naphthyl groups remain as pendant groups attached to the silicon atoms of this inorganic backbone. uni-saarland.deacs.org
Integration into Polymer Matrices for Enhanced Performance
The integration of this compound into polymer matrices is a key strategy for developing advanced composite and hybrid materials with superior properties. As a silane coupling agent, it acts as a molecular bridge, forming stable covalent bonds between inorganic fillers or reinforcements and organic polymer matrices. lookchem.com This enhanced interfacial adhesion is critical for efficient stress transfer from the matrix to the reinforcement, significantly improving the mechanical characteristics of the composite material. mdpi.com
The unique structure of this compound, featuring a bulky naphthyl group and hydrolyzable methoxy groups, allows for its use as a primary building block in the synthesis of novel organic-inorganic hybrid polymers. lookchem.comacs.org Through a process of hydrolysis and polycondensation, it can form polysilsesquioxanes, which are polymers with a ladder-like or cage-like silica-based backbone decorated with naphthyl groups. acs.orguni-saarland.de
Recent research has focused on the synthesis of these polysilsesquioxanes via an acid-catalyzed, solvent-free polycondensation reaction. acs.org These studies systematically investigate how the structure of the aromatic group influences the material's properties. For instance, polysilsesquioxanes derived from this compound exhibit distinct thermal behaviors compared to their isomers. acs.org These materials can behave as thermoplastics, softening when heated above their glass transition temperature, which allows for processing and shaping. acs.orguni-saarland.de However, they can also be cured at higher temperatures to form rigid thermosets. acs.org This dual thermoplastic and thermoset nature, combined with high thermal stability (up to 460 °C) and a high refractive index, makes these materials highly promising for specialized applications. acs.org
Table 1: Research Findings on Naphthyl-Substituted Polysilsesquioxanes
| Property | Finding | Source |
| Synthesis Method | Acid-catalyzed polycondensation of this compound. | acs.orguni-saarland.de |
| Thermal Behavior | Exhibits thermoplastic properties, softening above the glass transition temperature. Resists irreversible curing at 200°C, unlike its 2-naphthyl isomer. | acs.org |
| Thermal Stability | High stability up to 460 °C. | acs.org |
| Optical Properties | Possesses a high refractive index of 1.61 and exhibits fluorescence. | acs.org |
| Application Note | Investigated as a functional coating material for advanced dental applications, showing resistance to intraoral stress. | uni-saarland.de |
Advanced Coating Technologies and Thin Film Deposition
This compound is a valuable component in the formulation of advanced coatings and the deposition of thin films due to its unique chemical properties. gelest.comgelest.com Its primary function is to act as a coupling agent that promotes strong interaction and adhesion between the coating and the substrate. lookchem.com The methoxy groups on the silicon atom can hydrolyze in the presence of moisture to form reactive silanol groups. cymitquimica.com These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, metals, or ceramics) to form durable covalent Si-O-Substrate bonds, while the naphthyl group can interact with an organic coating matrix. This process results in coatings with significantly improved durability and resistance properties. lookchem.comcymitquimica.com
Anti-Reflective Coatings
Anti-reflective (AR) coatings are designed to minimize reflection from a surface by utilizing the principle of destructive interference. torrscientific.co.uk This is achieved by applying one or more thin layers of material with specific refractive indices. korvustech.com The effectiveness of an AR coating is highly dependent on the refractive index of the materials used. torrscientific.co.uk
This compound is particularly suited for this application because it can be used to create surfaces with a high refractive index. gelest.comgelest.com The presence of the large, aromatic naphthyl group contributes to a higher refractive index compared to many standard silane coupling agents. This property is essential for designing both single-layer and multi-layer AR coating systems, where a high-index material is often alternated with a low-index material to maximize destructive interference across a broad range of wavelengths. korvustech.com Its use has been noted in the context of etch-resistant coatings where anti-reflective properties are required. epo.org
Protective and Functional Coatings
Beyond optical applications, this compound is integral to the development of protective and functional coatings. Its ability to form robust siloxane networks upon hydrolysis and condensation leads to the creation of durable and water-resistant materials. cymitquimica.com This makes it a valuable additive for coatings designed to protect substrates from environmental degradation, moisture, and corrosion.
Nanoparticle Synthesis and Surface Modification for Advanced Materials
The role of this compound in nanotechnology is twofold: it is used in the direct synthesis of nanoparticles and as a surface-modifying agent for pre-existing nanoparticles. lookchem.comnih.gov The surface properties of nanoparticles are critical as they dictate their interaction with the surrounding environment, their stability in various media, and their performance in applications ranging from biomedicine to composites. nih.govnih.gov
In the synthesis of functionalized nanoparticles, the reactive silanol groups of hydrolyzed this compound participate in the formation of stable, well-dispersed nanostructures with tailored properties. lookchem.com For example, it is listed as a functional silane in methods for preparing modified clays, where it alters the physico-chemical properties of the material. google.com
As a surface modifier, this compound provides a powerful tool to alter the surface chemistry of nanoparticles. The process involves attaching the silane to the nanoparticle surface, which introduces the naphthyl group. This functionalization can improve the dispersion of nanoparticles within polymer matrices, enhance their compatibility with organic systems, and impart specific optical or electronic properties derived from the aromatic naphthyl moiety. lookchem.comcymitquimica.com This surface modification is a crucial step in engineering advanced materials where the interface between the nanoparticle and the matrix is paramount for achieving desired performance characteristics. nih.govnih.gov
Table 2: Applications of this compound in Nanomaterials
| Application Area | Role of this compound | Resulting Benefit | Source |
| Nanoparticle Synthesis | Component in the synthesis of functionalized nanoparticles. | Formation of stable and well-dispersed nanostructures with tailored properties. | lookchem.com |
| Clay Modification | Functional silane added during the preparation of synthetic clays. | Creates novel physico-chemical properties in the resulting clay material. | google.com |
| Surface Modification | Acts as a surface modifier for nanoparticles. | Enhances compatibility between nanoparticles and other materials (e.g., polymers). | lookchem.com |
| Hybrid Materials | Building block for organic-inorganic hybrid materials. | Imparts unique optical or electronic properties due to the naphthyl group. | cymitquimica.com |
Catalytic Applications and Contributions of 1 Naphthyltrimethoxysilane Derived Systems
Design and Synthesis of 1-Naphthyltrimethoxysilane-Functionalized Catalysts
The design of functionalized catalysts often involves a multi-step synthesis where a support material is first treated with a coupling agent, like an organosilane, followed by the introduction of the active catalytic species. The functionalization of silica (B1680970) surfaces with various organic groups is a common approach to tune the properties of the resulting catalyst. mdpi.comsigmaaldrich.com
A hypothetical design for a this compound-functionalized catalyst would involve the reaction of the trimethoxysilane (B1233946) moiety with the hydroxyl groups on a silica surface, leading to a naphthyl-functionalized support. This could then be used to anchor a metal complex or nanoparticle. Despite the chemical feasibility of such a synthesis, there is a notable absence of published research detailing the successful design and synthesis of catalysts specifically functionalized with this compound for catalytic applications.
Applications in Organic Transformation Reactions
The application of novel catalytic systems in organic transformations is a significant area of research, with a continuous search for catalysts that offer high efficiency, selectivity, and recyclability.
Stereoselective Catalysis
Stereoselective catalysis aims to control the three-dimensional arrangement of atoms in a reaction product, which is of paramount importance in the synthesis of pharmaceuticals and fine chemicals. masterorganicchemistry.com This is often achieved by using chiral catalysts. While the naphthyl group is a common backbone in many successful chiral ligands and catalysts, such as BINOL and BINAP derivatives, there is no significant body of work demonstrating that catalysts derived from this compound are effective in stereoselective transformations. arxiv.org The development of stereoselective catalysts often involves intricate ligand design to create a specific chiral environment around the metal center, a process that has not been reported for this compound derivatives. nih.gov
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, are the backbone of the chemical industry due to their ease of separation and reuse. epo.orgrsc.org The immobilization of homogeneous catalysts onto solid supports is a key strategy to "heterogenize" them. nih.gov While this compound could theoretically be used to create a solid support with aromatic functionalities, which might interact with reactants or catalytic species, there is no concrete evidence in the scientific literature of its successful application in this context. Studies on supported catalysts often focus on the nature of the support material and the active metal, with specific functionalizing agents being a critical but varied component. chemrxiv.orgbeilstein-journals.org The contribution of the naphthyl group from this compound to the activity or selectivity of a heterogeneous catalytic process remains uninvestigated.
Photocatalysis and Electrocatalysis with this compound Derivatives
Photocatalysis and electrocatalysis are rapidly growing fields that utilize light and electrical potential, respectively, to drive chemical reactions. The development of new materials for these applications is crucial.
The naphthalene (B1677914) moiety is known to possess photoactive properties. However, research into the photocatalytic or electrocatalytic applications of materials specifically derived from this compound is not apparent in the current body of scientific literature. Studies in photocatalysis often focus on semiconductor materials like titanium dioxide and zinc oxide, and their derivatives, or on complex organic and organometallic dyes. nih.govmdpi.commdpi.com Similarly, electrocatalysis research is centered on conductive materials and metal electrodes, often modified with specific catalytically active nanoparticles or thin films. chemrxiv.org There are no available studies that explore the potential of this compound derivatives in these advanced catalytic processes.
Computational and Theoretical Chemistry Studies of 1 Naphthyltrimethoxysilane
Molecular Modeling and Simulation of 1-Naphthyltrimethoxysilane Reactivity
Molecular modeling and simulation techniques are essential for studying the dynamic processes involved in the reactivity of this compound, particularly its interaction with inorganic surfaces and polymer matrices. These computational methods allow researchers to visualize and analyze the complex molecular-level interactions that govern adhesion and composite performance.
Molecular Dynamics (MD) simulations, for instance, can model the behavior of this compound molecules at an interface, such as between a silica (B1680970) (SiO₂) surface and a polymer. nih.gov These simulations track the positions and velocities of atoms over time, providing a detailed picture of the adsorption process, the orientation of the molecule on the surface, and the formation of the siloxane network. By simulating the hydrolysis of the methoxy (B1213986) groups to form silanols (Si-OH) and their subsequent condensation with surface hydroxyl groups, MD can reveal the structure and stability of the resulting interfacial layer.
Key research findings from modeling studies on similar silane (B1218182) coupling agents indicate that the orientation of the organofunctional group (in this case, the naphthyl group) relative to the surface is crucial for effective coupling with a polymer matrix. Simulations can elucidate how factors like solvent, temperature, and surface hydroxylation density affect the self-assembly and ordering of the silane molecules on the substrate.
Below is an interactive table representing typical parameters that would be used in a Molecular Dynamics simulation to study the interaction of this compound with a silica surface.
Table 1: Typical Parameters for MD Simulation of this compound on Silica
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | Defines the potential energy function used to calculate forces between atoms. | AMBER, CHARMM, or a specialized force field for silica/silane systems. |
| System Size | The number of atoms included in the simulation box. | ~50,000 - 200,000 atoms (including silane, silica slab, and solvent). |
| Ensemble | The statistical ensemble that defines the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, Temperature) or NVT (constant Number of particles, Volume, Temperature). |
| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) to simulate ambient conditions. |
| Simulation Time | The total duration of the simulation. | 50 - 200 nanoseconds (ns). |
| Time Step | The interval between successive calculations of forces and positions. | 1 - 2 femtoseconds (fs). |
These simulations are invaluable for understanding how the bulky naphthyl group influences the packing density and arrangement of the silane on the surface, which are critical factors for achieving robust and durable adhesion in composite materials.
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and bonding of this compound. nih.govijcce.ac.ir These calculations solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, which dictates its chemical properties and reactivity.
Key properties calculated using DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is typically localized on the electron-rich naphthyl ring, while the LUMO may be distributed across the silicon atom and the methoxy groups, indicating the sites susceptible to nucleophilic and electrophilic attack, respectively. ed.ac.uk
Molecular Electrostatic Potential (MEP) mapping is another powerful tool derived from quantum chemical calculations. nih.gov An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the methoxy groups and over the π-system of the naphthyl ring, identifying these as likely sites for interaction with electrophiles or hydrogen bond donors. The region around the silicon atom would exhibit a positive potential, making it the primary site for nucleophilic attack during the hydrolysis reaction.
The table below presents hypothetical, yet representative, quantum chemical data for this compound, as would be obtained from DFT calculations.
Table 2: Calculated Quantum Chemical Properties of this compound
| Property | Description | Hypothetical Value |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the highest electron-containing orbital; relates to electron-donating ability. | -6.2 eV |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest empty orbital; relates to electron-accepting ability. | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.4 eV |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.1 Debye |
| Chemical Hardness (η) | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. nih.gov | 2.7 eV |
| Electronegativity (χ) | The power of the molecule to attract electrons; calculated as -(EHOMO + ELUMO)/2. | 3.5 eV |
These calculations are critical for understanding the intrinsic reactivity of the molecule and for explaining the mechanisms of its key reactions, such as hydrolysis and condensation.
Reaction Pathway Analysis and Transition State Theory
Reaction pathway analysis using Transition State Theory (TST) is a cornerstone of computational chemistry for elucidating the mechanisms of chemical reactions. umn.edunumberanalytics.com For this compound, this approach is used to study the multi-step process of its function as a coupling agent, which primarily involves the hydrolysis of its methoxy groups and the subsequent condensation reaction with a substrate.
TST is based on the concept that a reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. libretexts.org By mapping the potential energy surface of a reaction, computational chemists can identify the specific geometry of the transition state and calculate its energy relative to the reactants. This energy difference is the activation energy barrier (Ea), which determines the rate of the reaction.
For this compound, the hydrolysis of the three methoxy groups is a sequential process. Theoretical studies can model each step, showing how a water molecule attacks the silicon atom, leading to the displacement of a methanol (B129727) molecule and the formation of a silanol (B1196071) (Si-OH) group. Calculations reveal that the first hydrolysis step typically has the highest activation energy. Subsequent condensation reactions, either between two silanol molecules to form a siloxane (Si-O-Si) bond or between a silanol and a surface hydroxyl group, can also be modeled to determine their respective energy barriers. ufl.eduscirp.org
The table below provides a hypothetical energy profile for the first hydrolysis step of this compound, illustrating the concepts of transition state theory.
Table 3: Hypothetical Reaction Coordinate for the First Hydrolysis Step
| State | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + H₂O | 0.0 |
| Pre-reaction Complex | Reactants associated via weak interactions. | -2.5 |
| Transition State (TS1) | The highest energy point along the reaction pathway for hydrolysis. | +15.0 |
| Products | 1-Naphthyl(dimethoxy)silanol + CH₃OH | -5.0 |
This analysis provides a detailed, step-by-step picture of the reaction mechanism, identifying rate-limiting steps and offering insights into how catalysts (acids or bases) can lower the activation barriers and accelerate the reaction. nih.gov
Computational Design of this compound-Based Materials
Computational chemistry is not only a tool for analysis but also for design. By leveraging the understanding gained from modeling and quantum chemical calculations, researchers can engage in the computational design of new materials based on the this compound structure. nhr-verein.demssanz.org.au This involves systematically modifying the molecular structure in silico to achieve desired properties before undertaking expensive and time-consuming laboratory synthesis.
For example, to enhance the thermal stability or alter the electronic properties of a composite, the naphthyl group could be computationally substituted with various functional groups (e.g., electron-donating or electron-withdrawing groups). DFT calculations could then predict how these substitutions affect the molecule's properties, such as its HOMO-LUMO gap, polarity, and reactivity. nih.gov This allows for a high-throughput screening of potential candidate molecules to identify those with the most promising characteristics for a specific application.
Another area of computational design involves optimizing the interfacial properties. Molecular simulations can be used to test how different silane structures pack on a surface or interact with different polymer matrices. For instance, by altering the length or nature of the linker between the silicon atom and the naphthyl group, one could computationally explore ways to optimize the flexibility and toughness of the interfacial region in a composite material. This approach accelerates the discovery of novel silane coupling agents with superior performance. aau.dkmit.edu
The following table outlines a hypothetical computational design study aimed at improving the adhesion properties of this compound.
Table 4: Framework for a Computational Design Study
| Design Goal | Structural Modification | Computational Method | Predicted Outcome |
|---|---|---|---|
| Increase interaction with an epoxy polymer matrix. | Introduce a hydroxyl (-OH) or amino (-NH₂) group onto the naphthyl ring. | DFT for electronic properties; MD simulations for interfacial binding energy. | Enhanced hydrogen bonding between the silane and the polymer, leading to stronger adhesion. |
| Improve thermal stability of the interfacial layer. | Replace the naphthyl group with a more rigid polycyclic aromatic system. | DFT to calculate bond dissociation energies; MD to simulate behavior at high temperatures. | Higher decomposition temperature of the silane layer. |
| Enhance hydrolysis rate for faster processing. | Substitute methoxy groups with ethoxy groups. | Transition State Theory to calculate activation energy for hydrolysis. | Lower activation barrier, though this may also affect shelf life. |
Through such computational design cycles, the development of new, high-performance materials based on the this compound scaffold can be made more efficient and targeted.
Analytical and Spectroscopic Characterization of 1 Naphthyltrimethoxysilane and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
The structural confirmation of 1-Naphthyltrimethoxysilane and its derivatives relies on a combination of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular framework of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. wisc.edu For this compound, ¹H and ¹³C NMR are fundamental for structural verification.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the naphthyl group and the protons of the methoxy (B1213986) groups. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. oregonstate.edutau.ac.il The methoxy protons (-OCH₃) would be observed as a sharp singlet in the upfield region, generally around δ 3.5-4.0 ppm. The integration of these signals provides a quantitative ratio of the different types of protons, confirming the molecular structure.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. careerendeavour.com For this compound, distinct signals are expected for the methoxy carbons and the ten carbons of the naphthyl ring. The methoxy carbon signal typically appears around δ 50 ppm. docbrown.info The aromatic carbons resonate in a broad downfield region (δ 120-140 ppm). careerendeavour.com The carbon atom of the naphthyl group directly bonded to the silicon atom would show a characteristic chemical shift influenced by the electropositive silicon.
²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly valuable for characterizing organosilanes. It provides direct information about the silicon environment. For this compound, a single resonance is expected, with a chemical shift that is characteristic of a silicon atom bonded to one carbon atom and three oxygen atoms.
Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 7.0 - 8.5 | Multiplet | Aromatic protons of the naphthyl group. |
| ¹H | 3.5 - 4.0 | Singlet | Methoxy group protons. |
| ¹³C | 120 - 140 | Multiple signals | Aromatic carbons of the naphthyl group. |
| ¹³C | ~50 | Singlet | Methoxy group carbons. |
| ²⁹Si | -40 to -60 | Singlet | Characteristic for tetraalkoxysilanes. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govpressbooks.pub The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
Key expected absorption bands include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹. researchgate.net
Si-O-C stretching: A strong, broad band typically observed around 1080-1100 cm⁻¹.
C-H stretching of methoxy groups: Around 2840-2940 cm⁻¹.
Naphthalene (B1677914) ring vibrations: Characteristic bands in the fingerprint region (below 1000 cm⁻¹). astrochem.org
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch (Methoxy) | 2840 - 2940 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Si-O-C Asymmetric Stretch | 1080 - 1100 | Strong, Broad |
| Naphthalene Ring Bending | < 1000 | Medium to Strong |
Mass Spectrometry (MS)
Chromatographic and Separative Methods for Purity Analysis
The purity of this compound is critical for its successful use in subsequent polymerization and material fabrication processes. Chromatographic techniques are the primary methods for assessing purity.
Gas Chromatography (GC)
Gas chromatography is a common technique for separating and analyzing volatile compounds. spectrabase.comlibretexts.org For the purity analysis of this compound, a GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable. chromatographyonline.comshimadzu.com A typical method would involve:
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl siloxane column, would be appropriate for separating the silane (B1218182) from potential impurities. nih.gov
Injector: A split/splitless injector would be used, with the split mode often preferred for purity analysis to avoid column overload. libretexts.org
Oven Program: A temperature program would be employed, starting at a lower temperature and ramping up to ensure the separation of components with different boiling points.
Detector: An FID provides a response proportional to the mass of carbon, allowing for quantitative purity assessment by area normalization. A GC-MS system provides both separation and identification of impurities based on their mass spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components in a liquid mixture and is particularly useful for less volatile or thermally sensitive compounds. google.com For the purity analysis of silane coupling agents, reversed-phase HPLC is often employed. elsevierpure.comgoogle.com
Column: A C18 or C8 reversed-phase column is typically used.
Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water is commonly used to elute compounds with varying polarities.
Detector: A UV detector is suitable due to the strong UV absorbance of the naphthyl group. A diode-array detector (DAD) can provide additional information by acquiring the UV-visible spectrum of each peak, which can aid in peak identification and purity assessment.
Interactive Data Table: Typical Chromatographic Conditions for Purity Analysis of Alkoxysilanes
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary, 5% phenyl methyl siloxane | Reversed-phase C18, 5 µm |
| Mobile Phase/Carrier Gas | Helium or Nitrogen | Acetonitrile/Water Gradient |
| Injector Temperature | 250 - 280 °C | N/A |
| Oven/Column Temperature | 50 - 300 °C (programmed) | 25 - 40 °C |
| Detector | FID or MS | UV (e.g., at 280 nm) or DAD |
| Purity Calculation | Area Percent Method | Area Percent Method |
Thermal Analysis of this compound-Derived Polymers and Gels
The thermal properties of polymers and gels derived from this compound are critical for determining their processing parameters and service temperature limits. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques used for this purpose. researchgate.net
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. mdpi.com For polysiloxanes derived from this compound, TGA is used to determine their thermal stability and decomposition behavior. Polysiloxanes are known for their high thermal stability due to the strength of the Si-O backbone. gelest.com The incorporation of the bulky and rigid naphthyl group is expected to further enhance thermal stability by restricting chain mobility. TGA curves for these materials typically show an onset of degradation at temperatures well above 300-400 °C in an inert atmosphere. The analysis also provides the percentage of char residue at high temperatures, which is an indicator of the material's flame retardant properties.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net For amorphous polymers derived from this compound, a key parameter is the Tg, which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. The bulky naphthyl groups are expected to significantly increase the Tg of the polysiloxane by hindering the rotational freedom of the polymer chains. Studies on related polysiloxanes containing naphthalene moieties have shown that the incorporation of such aromatic groups leads to higher glass transition temperatures compared to unsubstituted polydimethylsiloxane. researchgate.net
Interactive Data Table: Representative Thermal Properties of Naphthyl-Functionalized Polysiloxanes
| Polymer System | Td, 5% weight loss (°C) (TGA) | Char Yield at 700 °C (%) (TGA) | Glass Transition Temp. (Tg) (°C) (DSC) | Reference |
| Polydimethylsiloxane (PDMS) | ~350-400 | < 10 | ~ -125 | gelest.com |
| Poly(imide siloxane) with Naphthalene | > 490 | > 50 | > 200 | researchgate.net |
| Epoxy-modified silicone with Phenyl groups | ~400 | ~30-40 | ~150-180 | researchgate.net |
Future Research Directions and Emerging Applications of 1 Naphthyltrimethoxysilane
Integration with Artificial Intelligence and Machine Learning in Materials Discovery
Table 1: Application of AI/ML in Materials Discovery
| AI/ML Technique | Application in Materials Science | Relevance to 1-Naphthyltrimethoxysilane |
| Machine Learning (ML) & Deep Learning | Predicts mechanical, thermal, and chemical properties of composite materials. mdpi.com | Can be used to forecast the performance of composites incorporating this compound. |
| Multilayer Perceptron (MLP) Neural Networks | Estimates physical properties like boiling and melting points from molecular structure. bme.huresearchgate.net | Enables rapid screening of derivatives of this compound for desired physical characteristics. |
| Molecular Grammar Models | Learns the rules of molecular assembly to generate new, viable molecules with predicted properties. mit.edu | Can design novel silane-based molecules with specific functionalities starting from the this compound scaffold. |
| Large Language Models (LLMs) for Materials Design | Interprets human instructions to autonomously design materials with specific constraints. arxiv.org | Could be directed to design new polymers based on this compound with optimized optical or thermal properties. |
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is increasingly focusing on the adoption of sustainable and environmentally friendly manufacturing processes. Green chemistry principles, which aim to prevent waste, improve atom economy, and utilize less hazardous substances, are central to this shift. researchgate.net For organosilanes, this involves developing synthesis routes that are more energy-efficient and generate fewer harmful byproducts. acs.org
Traditional synthesis methods for organosilanes can involve hazardous reagents and produce significant waste. acs.org Future research is therefore directed towards greener alternatives. One promising area is the use of solvent-free or solvent-less reaction conditions, which minimizes the use of volatile organic compounds (VOCs). mdpi.comnih.gov For example, the hydrolytic polycondensation of alkoxysilanes can be carried out in water or even without a solvent, leading to the formation of polysilsesquioxanes in a more environmentally benign manner. mdpi.com
Another key aspect of green chemistry is the use of catalysts to enhance reaction efficiency and reduce energy consumption. researchgate.net Research is ongoing to replace precious metal catalysts, such as platinum, with more abundant and less toxic alternatives like cobalt-based catalysts for hydrosilylation reactions. lookchem.com These newer catalysts can operate under milder conditions, such as room temperature, further reducing the energy footprint of the synthesis process. lookchem.com The development of plant-mediated synthesis of nanoparticles also represents a green approach, utilizing plant extracts as reducing and stabilizing agents, which could be explored for the synthesis of this compound-functionalized nanoparticles. nih.govrsc.org
Table 2: Green Chemistry Principles and Their Application to Organosilane Synthesis
| Green Chemistry Principle | Application in Organosilane Synthesis | Relevance to this compound |
| Waste Prevention | Designing syntheses to minimize byproduct formation. researchgate.net | Developing synthetic routes to this compound with higher yields and fewer side reactions. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. researchgate.net | Designing addition reactions, such as hydrosilylation, that are 100% atom economical. |
| Use of Less Hazardous Chemicals | Replacing toxic reagents and solvents with safer alternatives. researchgate.netnih.gov | Utilizing water or bio-based solvents in the synthesis and processing of this compound. |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. researchgate.net | Using earth-abundant metal catalysts or biocatalysts for the synthesis of this compound. |
Advanced Functional Materials for Emerging Technologies
The naphthyl group in this compound imparts unique optical and thermal properties, making it a valuable building block for advanced functional materials. acs.orgcymitquimica.com These materials are crucial for the development of emerging technologies in electronics, optics, and photonics. wikipedia.orgdovepress.com
One of the key applications of this compound is in the creation of high refractive index polymers (HRIPs). researchgate.netgelest.comsigmaaldrich.com The high molar refractivity of the naphthyl group contributes to a higher refractive index in the resulting polymer, a property that is essential for anti-reflective coatings, optical waveguides, and materials for light-emitting diodes (LEDs). researchgate.netwikipedia.orgsigmaaldrich.comnih.gov Research has shown that polysilsesquioxanes synthesized from this compound can achieve a high refractive index of 1.61. acs.org
Furthermore, the polycondensation of this compound can lead to the formation of polysilsesquioxanes that exhibit fluorescence and high thermal stability, withstanding temperatures up to 460 °C. acs.org These properties are highly desirable for applications in optoelectronics and as advanced coatings. The resulting materials can also exhibit thermoplastic behavior, meaning they can be softened and reshaped upon heating, which is advantageous for processing. acs.org The incorporation of this compound into organic-inorganic hybrid materials allows for the tuning of their properties for specific applications, such as in functional coatings and adhesives where enhanced durability and resistance are required. lookchem.com
Table 3: Properties and Applications of this compound-Based Materials
| Material Type | Key Properties | Potential Applications |
| High Refractive Index Polymers (HRIPs) | Refractive index > 1.50, optical clarity. wikipedia.org | Anti-reflective coatings, optical waveguides, LED encapsulants. researchgate.netgelest.comsigmaaldrich.com |
| Polysilsesquioxanes | Fluorescence, high thermal stability (up to 460 °C), thermoplasticity. acs.org | Optoelectronic devices, high-performance coatings, advanced composites. acs.orglookchem.com |
| Organic-Inorganic Hybrid Materials | Enhanced adhesion, durability, and chemical resistance. lookchem.comcymitquimica.com | Functional coatings, adhesives, and sealants. lookchem.com |
| Fluorescent Materials | Emission of light upon excitation. mdpi.comrsc.orgrsc.org | Chemosensors, bioimaging, organic light-emitting diodes (OLEDs). mdpi.com |
Biomedical and Biosensing Applications
The ability of this compound to functionalize surfaces and nanoparticles opens up a wide range of possibilities in the biomedical and biosensing fields. lookchem.comuni-lj.sirsc.org Its trimethoxysilane (B1233946) group can form stable covalent bonds with the surfaces of inorganic materials like silica (B1680970) and titanium, while the naphthyl group can be used to tune surface properties or for further chemical modification. cymitquimica.com
In the area of biomedical implants, surface modification is critical for improving biocompatibility and promoting osseointegration. uni-lj.siresearchgate.netnih.govaccscience.com Titanium and its alloys are commonly used for implants, and their surfaces can be modified with silanes like this compound to enhance their interaction with biological systems. uni-lj.siresearchgate.net This can lead to improved cell adhesion, proliferation, and differentiation, ultimately resulting in better implant performance and longevity. uni-lj.si
Table 4: Biomedical and Biosensing Applications
| Application Area | Role of this compound | Potential Benefits |
| Biomedical Implants | Surface modification of titanium and other biomaterials. uni-lj.sirsc.orgresearchgate.netnih.gov | Improved biocompatibility, enhanced osseointegration, reduced rejection. uni-lj.sinih.gov |
| Biosensors | Functionalization of silica and gold nanoparticles to act as signal transducers or immobilization platforms. whiterose.ac.ukfrontiersin.orgmdpi.comresearchgate.net | Ultrasensitive detection of biomolecules, potential for early disease diagnosis. whiterose.ac.uk |
| Drug Delivery | Surface coating of nanocarriers to control drug release and targeting. dovepress.commdpi.comnih.govnih.gov | Targeted therapy, reduced side effects, improved therapeutic efficacy. dovepress.com |
| Bioimaging | Incorporation into fluorescent probes for visualizing biological processes. mdpi.comrsc.org | Real-time monitoring of cellular events, non-invasive diagnostics. rsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 1-Naphthyltrimethoxysilane, and how can purity be validated?
- Methodological Answer : The synthesis typically involves silanization of 1-naphthol with trimethoxysilane under inert conditions. Purification is achieved via vacuum distillation or column chromatography. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with spectroscopic techniques (e.g., FTIR for Si-O-C bond confirmation at ~1,080 cm⁻¹). Ensure detailed documentation of reaction parameters (solvent, temperature, catalyst) for reproducibility .
Q. How should researchers characterize this compound post-synthesis?
- Methodological Answer : Use a combination of H/C NMR to confirm naphthyl group integration and methoxy group resonance (δ 3.5–3.7 ppm). Elemental analysis (C, H, Si) and mass spectrometry (MS) further validate molecular identity. For surface-modified derivatives, X-ray photoelectron spectroscopy (XPS) can confirm substrate bonding .
Q. What analytical methods are recommended for detecting environmental residues of this compound?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is effective for trace analysis in water or soil. Quantify degradation products (e.g., naphthol derivatives) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calibration curves must account for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Conduct a systematic review using inclusion criteria (e.g., peer-reviewed studies, standardized exposure models) and assess risk of bias via tools like ATSDR's questionnaire (Table C-6) . Compare metabolic pathways across species (e.g., cytochrome P450 activation in rodents vs. humans) and validate findings using in vitro hepatocyte assays .
Q. What experimental strategies optimize this compound’s application in surface functionalization?
- Methodological Answer : Vary solvent polarity (e.g., toluene vs. ethanol) to control monolayer density on substrates like silica or graphene. Use atomic force microscopy (AFM) to assess surface roughness and contact angle measurements for hydrophobicity. Kinetic studies (time-resolved FTIR) can elucidate hydrolysis-condensation rates .
Q. How do stereochemical configurations of naphthyl derivatives impact this compound’s reactivity?
- Methodological Answer : Synthesize enantiomerically pure analogs via chiral catalysts (e.g., BINOL-derived ligands) and compare reaction kinetics in cross-coupling applications. Circular dichroism (CD) and chiral HPLC differentiate stereoisomers, while computational modeling (DFT) predicts steric effects on silane coupling .
Key Considerations for Experimental Design
- Reproducibility : Document all synthesis steps, including solvent drying methods and catalyst concentrations, per guidelines for supplementary data .
- Data Validation : Use triplicate measurements for toxicity assays and apply statistical tools (e.g., ANOVA) to address variability in environmental degradation studies .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and ensure proper waste disposal for silane byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
